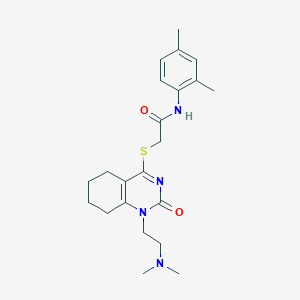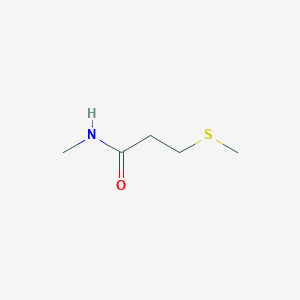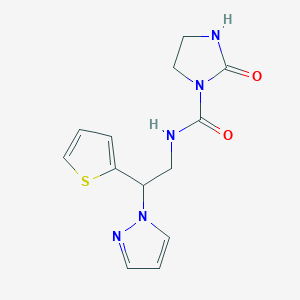
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a chemical with the CAS Number: 2418708-48-0 . It has a molecular weight of 275.2 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid–2,2,2-trifluoroacetic acid (1/1) . The InChI Code is 1S/C7H12FNO2.C2HF3O2/c8-4-3-7(6(10)11)2-1-5-9-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 275.2 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Organocatalysis in Asymmetric Synthesis
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid and its derivatives, like the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, have been utilized as effective organocatalysts in asymmetric synthesis. An example includes their role in enantioselective intramolecular aldol reactions, yielding compounds with high enantioselectivity and the unique combination of aldehyde and ketone in the reaction (Hayashi et al., 2007).
Ketone Synthesis and Acylation Procedures
These compounds play a significant role in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid has been used to intermolecularly dehydrate benzoic acid and aromatic hydrocarbons, producing benzophenones with high yield (Keumi et al., 1988).
Influenza Neuraminidase Inhibition
A significant application in medicinal chemistry involves the use of derivatives like (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid as potent inhibitors of influenza neuraminidase. This has implications for antiviral drug development (Wang et al., 2001).
Fluorination of Organic Compounds
Trifluoroacetic acid is used in the selective fluorination of organic compounds. This includes the synthesis of fluorinated compounds like fluorohymenidin, contributing to the development of new organic fluorine-containing molecules (Troegel & Lindel, 2012).
Optical-Based Chemosensors
Derivatives of these compounds have been used in the development of optical-based chemosensors for gases like carbon dioxide. This application in analytical chemistry allows for the detection of gases through a change in the optical properties of the sensor material (Ishida et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.C2HF3O2/c8-4-3-7(6(10)11)2-1-5-9-7;3-2(4,5)1(6)7/h9H,1-5H2,(H,10,11);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLJJSJRVKVLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCF)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethyl)pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(3-chlorophenyl)piperazin-1-yl]-7-{3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822999.png)

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![2-(4-ethoxyphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2823002.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)



![2-hydroxy-N-(4-methoxybenzyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)